2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is a compound of considerable interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a triazoloquinoxaline core, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA helix, disrupting its structure and function.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA helix. This interaction can disrupt the normal functioning of the DNA, potentially inhibiting processes such as replication and transcription .
Biochemical Pathways
Given its dna intercalation activity, it is likely that it impacts pathways involving dna replication and transcription . This could lead to downstream effects such as cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound’s DNA intercalation activity can lead to disruption of normal cellular processes , such as DNA replication and transcription . This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells . As such, the compound and its derivatives have shown anti-proliferative activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for this compound involves the reaction of 2-hydrazinoquinoxaline with methyl isocyanate, followed by cyclization with acetic anhydride to form the triazoloquinoxaline core. Subsequent acylation with phenylacetyl chloride results in the final product. The key reaction conditions typically include:
Temperature: 60-80°C
Solvents: Dimethylformamide (DMF) or dichloromethane (DCM)
Catalysts: Triethylamine (TEA)
Industrial Production Methods: For industrial-scale production, the synthesis process is often optimized for higher yields and cost-effectiveness. This could involve continuous flow reactors, automation of reaction steps, and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions it Undergoes: The compound undergoes several types of reactions, including:
Oxidation: Converts it into various oxo derivatives.
Reduction: Forms hydroquinoxaline derivatives.
Substitution: Introduces different functional groups onto the phenyl or triazoloquinoxaline moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogenation with N-bromosuccinimide (NBS), nitration with nitric acid (HNO3)
Major Products Formed from These Reactions
Oxidation: Produces 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-6(5H)-yl)-N-phenylacetamide.
Reduction: Produces 2-(1-methyl-4-hydro-1,2,4-triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide.
Substitution: Varies based on the substituent introduced.
Scientific Research Applications
This compound finds applications across various scientific disciplines, including:
Chemistry: It serves as a valuable intermediate for the synthesis of more complex molecules, especially in medicinal chemistry.
Medicine: Preclinical studies suggest that this compound may exhibit anti-inflammatory, antimicrobial, and anticancer properties. It is being investigated for its potential to inhibit specific molecular pathways involved in disease progression.
Industry: The compound is explored for use in the development of new materials with advanced electronic properties due to its unique triazoloquinoxaline core.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other triazoloquinoxaline derivatives, 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide displays unique properties, such as enhanced stability and a broader range of biological activities.
List of Similar Compounds
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-6(5H)-yl)-N-phenylacetamide
2-(1-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-7(6H)-yl)-N-phenylacetamide
2-(1-methyl-4,6-dioxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
Properties
IUPAC Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-12-20-21-17-18(25)22(14-9-5-6-10-15(14)23(12)17)11-16(24)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYCLZROEYVGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.